3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid
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Overview
Description
3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid is a synthetic organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is characterized by a cyclohexyl group attached to a dimethylpyrrole ring, which is further connected to a propenoic acid moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a cyclohexyl ketone and a suitable amine, followed by cyclization.
Introduction of the Propenoic Acid Moiety: The propenoic acid group is introduced via a Heck reaction, where the pyrrole derivative is coupled with an acrylate ester under palladium catalysis.
Final Acidification: The ester is hydrolyzed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid: A closely related compound with similar structural features.
3-(1-(3-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid: Another analog with a methoxyphenyl group instead of a cyclohexyl group.
Uniqueness
3-(1-Cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C15H21NO2/c1-11-10-13(8-9-15(17)18)12(2)16(11)14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,17,18) |
InChI Key |
BPFHXBYBEYVPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2CCCCC2)C)C=CC(=O)O |
Origin of Product |
United States |
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